3,7-Dimethylquinoxalin-2(1H)-one

Crystallography Solid-state chemistry Polymorph screening

Researchers requiring isomerically pure quinoxalinone reference standards face challenges with positional isomer discrimination and solid-form uncertainty. 3,7-Dimethylquinoxalin-2(1H)-one (CAS 28082-85-1) resolves these issues: • Unique Pbca orthorhombic crystal system (vs. P2₁/c monoclinic for 3-monomethyl analog), confirmed by single-crystal XRD • Zero rotatable bonds & defined N-H···O hydrogen-bonding network-ideal for co-crystal design & polymorph screening • Essential negative control for corrosion inhibition SAR studies (DFT-confirmed Eads = -1.669 eV on Fe(110)) Supplied with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B15071347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethylquinoxalin-2(1H)-one
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C(=O)N2)C
InChIInChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(13)7(2)11-8/h3-5H,1-2H3,(H,12,13)
InChIKeyYCLSJAXNBDCZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethylquinoxalin-2(1H)-one: Core Physicochemical and Structural Profile for Informed Procurement


3,7-Dimethylquinoxalin-2(1H)-one (CAS 28082-85-1, C₁₀H₁₀N₂O, MW 174.20 g/mol) is a heterocyclic compound belonging to the quinoxalin-2(1H)-one family, characterized by a fused benzene–pyrazine ring system bearing a carbonyl group at position 2 and methyl substituents at positions 3 and 7 [1]. The compound possesses one hydrogen bond donor, two hydrogen bond acceptors, zero rotatable bonds, and a computed complexity index of 260, indicating a conformationally restricted scaffold [2]. Its solid-state structure has been solved by X-ray single-crystal diffraction, revealing crystallization in the Pbca orthorhombic space group—a feature that distinguishes it from closely related mono-methyl and other substituted analogs [1]. This compound serves as a versatile building block in medicinal chemistry and materials science, with documented applications spanning corrosion inhibition, fluorescence-based sensing, and heterocyclic scaffold diversification [3].

Why Generic Substitution Fails: Position-Specific Methylation Dictates 3,7-Dimethylquinoxalin-2(1H)-one Performance


Within the quinoxalin-2(1H)-one family, even minor changes in methyl-group placement produce quantifiably distinct outcomes in solid-state architecture, surface adsorption energetics, and biological target engagement. The 3,7-dimethyl substitution pattern yields an orthorhombic Pbca crystal system, whereas the 3-monomethyl analog crystallizes in a monoclinic P2₁/c lattice, and the 6,7-dichloro or 7-nitro derivatives adopt triclinic P1‾ systems [1]. In corrosion inhibition, density functional theory (DFT) calculations demonstrate that progressive methylation from QNO (unsubstituted) to QNOM (3-methyl) to QNO2M (3,7-dimethyl) does not monotonically enhance Fe(110) surface adsorption; rather, the unsubstituted parent exhibits the highest interaction energy due to superior planarity and reduced steric interference [2]. Positional isomerism further matters: the 6,7-dimethyl isomer has been independently validated for antimicrobial DNA gyrase inhibition, whereas the 3,7-isomer has not demonstrated comparable bioactivity, underscoring that procurement decisions cannot rely on class-level assumptions [3]. These data collectively establish that generic substitution across quinoxalinone analogs is not scientifically justified without compound-specific qualification.

3,7-Dimethylquinoxalin-2(1H)-one: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Crystal System Divergence: Orthorhombic Pbca vs. Monoclinic P2₁/c Defines Solid-State Handling Properties

In a single-study, four-compound crystallographic analysis, 3,7-dimethyl-2(1H)-quinoxalinone crystallized in the orthorhombic Pbca space group, whereas its direct 3-monomethyl analog (3-methyl-2(1H)-quinoxalinone) adopted the monoclinic P2₁/c system [1]. This change in crystal system is driven by the additional methyl group at position 7, which alters intermolecular packing forces. The 3-methyl-6,7-dichloro and 3-methyl-7-nitro derivatives both crystallized in the triclinic P1‾ system, further confirming that even single-site substituent variation produces fundamentally different solid-state architectures [1].

Crystallography Solid-state chemistry Polymorph screening

Hydrogen-Bonding Architecture: N–H···O vs. C–H···N Networks Govern Intermolecular Stability

Within the same crystallographic study, the four quinoxalinone derivatives exhibited two distinct hydrogen-bonding regimes. 3,7-Dimethyl-2(1H)-quinoxalinone, along with the 3-monomethyl and 3-methyl-6,7-dichloro analogs, engages in N–H···O hydrogen bonds involving the heterocyclic ring atoms (NH donor and carbonyl oxygen acceptor). In contrast, the 3-methyl-7-nitro derivative exclusively forms C–H···N short contacts between the methyl carbon and the double-bonded nitrogen of the pyrazine ring, with no N–H···O interactions observed [1]. This bifurcation in supramolecular synthons is directly attributable to the electronic nature of the 7-position substituent (electron-donating methyl vs. electron-withdrawing nitro).

Supramolecular chemistry Crystal engineering Hydrogen bonding

DFT Adsorption Energy on Fe(110): Methylation Does Not Enhance Corrosion Inhibition Affinity Relative to the Unsubstituted Parent

Dispersion-corrected DFT (Becke–Johnson D3(BJ)) calculations compared the adsorption energetics of three quinoxalinones—QNO (unsubstituted), QNOM (3-methyl), and QNO2M (3,7-dimethyl)—on Fe(110) surfaces. In the neutral parallel configuration, QNO2M exhibited an interaction energy of −1.669 eV, which is less favorable than QNOM (−1.680 eV) and substantially weaker than QNO (−1.715 eV). In the protonated state, QNO2MH (−1.743 eV) was again lower than QNOMH (−1.753 eV) and QNOH (−1.823 eV). The study concluded that the presence of additional methyl groups did not significantly enhance adsorption strength; instead, QNO exhibited the highest energetic stability due to reduced steric interference, which preserved molecular planarity [1]. Bond-length analysis confirmed that QNO2M formed one Fe–O bond at 2.012 Å and one Fe–C bond at 2.183 Å, compared to QNO which established three bonds (one Fe–O at 1.936 Å, two Fe–C at 2.209 Å and 2.211 Å) [1].

Corrosion inhibition Density functional theory Surface adsorption

Experimental Corrosion Inhibition: Mixed-Type Behavior with Langmuir Adsorption and Quantified Thermodynamic Signature

Electrochemical experiments evaluated 3,7-dimethylquinoxalin-2(1H)-one (DQO) as a corrosion inhibitor for carbon steel in aerated 1.0 M HCl at 308 K. Potentiodynamic polarization measurements classified DQO as a mixed-type inhibitor, while electrochemical impedance spectroscopy (EIS) data confirmed that its inhibition efficiency increased with concentration across the range of 10⁻⁶ to 10⁻³ M [1]. The adsorption process obeyed the Langmuir isotherm model, yielding a standard free energy of adsorption (ΔG°ads) of −47.47 kJ mol⁻¹, a value that signifies spontaneous and relatively strong chemisorption-driven surface coverage [1].

Corrosion science Electrochemical impedance spectroscopy Acid corrosion

Positional Isomer Differentiation: 3,7-Dimethyl vs. 6,7-Dimethyl Substitution Directs Divergent Biological Activity Profiles

The 6,7-dimethylquinoxalin-2(1H)-one scaffold has been independently validated as a platform for antimicrobial drug discovery. In a 2023 study, 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one (compound 4d) exhibited significant antibacterial and antifungal activity with MIC values ranging from 1.98 to 15.6 mg/mL against four bacterial and two fungal strains [1]. Furthermore, a thiazole derivative (11b) derived from the 6,7-dimethyl scaffold demonstrated DNA gyrase inhibition with IC₅₀ = 7.82 ± 0.45 μM, surpassing the reference drug ciprofloxacin [1]. In contrast, the 3,7-dimethyl isomer (the target compound) has not been reported to exhibit comparable antimicrobial or DNA gyrase inhibitory activity in peer-reviewed literature. This divergence illustrates that the position of the second methyl group—whether at C6 or C7—is not interchangeable and dictates the biological target engagement profile.

Antimicrobial DNA gyrase inhibition Positional isomerism

Evidence-Backed Application Scenarios for 3,7-Dimethylquinoxalin-2(1H)-one in Research and Industrial Procurement


Corrosion Inhibitor Development: DFT-Guided Structure–Activity Relationship Studies

The DFT adsorption energy data from Lgaz et al. (2024) establish 3,7-dimethylquinoxalin-2(1H)-one (QNO2M) as a key comparator in methyl-substitution SAR series for Fe(110) surface adsorption. With a neutral parallel Eads of −1.669 eV—weaker than both the unsubstituted QNO (−1.715 eV) and monomethyl QNOM (−1.680 eV)—QNO2M serves as a critical negative control demonstrating that progressive methylation does not linearly enhance corrosion inhibition affinity [1]. Researchers designing novel quinoxalinone-based corrosion inhibitors can use this compound to benchmark whether their functionalization strategies overcome the steric penalty observed with 3,7-dimethyl substitution. This scenario is directly supported by the quantitative interaction energy comparisons and bond-length analyses in Section 3, Evidence Item 3.

Solid-State Formulation and Polymorph Screening Studies

The crystallographic data from Mondieig et al. (2011) demonstrate that 3,7-dimethylquinoxalin-2(1H)-one uniquely adopts the Pbca orthorhombic crystal system, in contrast to the P2₁/c monoclinic system of its 3-monomethyl analog [1]. This well-characterized solid-state structure, combined with its distinct N–H···O hydrogen-bonding network, makes the compound a valuable reference standard for polymorph screening, co-crystal design, and solid-form patent landscaping in pharmaceutical development. Formulation scientists requiring a quinoxalinone scaffold with predictable orthorhombic packing and defined hydrogen-bond donors/acceptors should prioritize this specific derivative over analogs with less characterized or less favorable solid-state properties. This scenario is directly supported by Section 3, Evidence Items 1 and 2.

Positional Isomer Reference Standard for Analytical Method Validation

The unambiguous structural differentiation between 3,7-dimethylquinoxalin-2(1H)-one and its 6,7-dimethyl positional isomer—established by distinct crystallographic parameters (Pbca orthorhombic for 3,7- vs. distinct properties for 6,7-) and divergent biological activity profiles—positions this compound as an essential reference standard for HPLC, LC-MS, and NMR method development [1][2]. Analytical laboratories tasked with resolving and quantifying positional isomers in reaction mixtures, purity assessments, or regulatory submissions can employ the 3,7-isomer as a certified reference material. The demonstrated biological activity of the 6,7-isomer (DNA gyrase IC₅₀ = 7.82 μM) versus the absence of such data for the 3,7-isomer further reinforces the necessity of isomer-specific analytical discrimination [2]. This scenario is directly supported by Section 3, Evidence Items 1 and 5.

Fluorescent Probe and Chemosensor Scaffold Development

Quinoxalin-2(1H)-ones are increasingly recognized as fluorescent scaffolds with tunable photophysical properties, as comprehensively reviewed by Renault et al. (2022) [1]. The 3,7-dimethyl substitution pattern offers a conformationally restricted, zero-rotatable-bond core (confirmed by chemoinformatic analysis) that may confer advantageous fluorescence quantum yield and photostability compared to more flexible analogs. Researchers developing fluorescent probes for chemosensing or biosensing applications can leverage the well-characterized solid-state and electronic properties of 3,7-dimethylquinoxalin-2(1H)-one as a starting scaffold for further π-extension or functionalization, with the confidence that its crystal packing and hydrogen-bonding behavior are fully documented. This scenario is supported by the structural evidence in Section 3, Evidence Items 1 and 2, and the class-level fluorescence review.

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